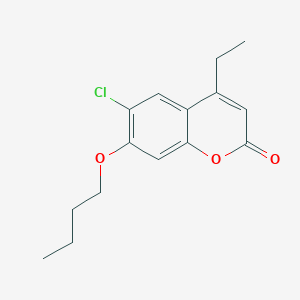![molecular formula C13H21NO4 B5091432 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5091432.png)
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol, also known as ABEA, is a synthetic compound that has gained attention for its potential use in scientific research. ABEA is a member of the beta-amino alcohol family and has a unique chemical structure that makes it a promising candidate for various applications.
作用機序
The mechanism of action of 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of pro-inflammatory cytokine production. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been shown to interact with various receptors in the brain, including the alpha-2 adrenergic receptor and the muscarinic acetylcholine receptor. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been shown to have various biochemical and physiological effects, including increased neurotransmitter release, reduced inflammation, and antitumor activity. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been found to increase the release of dopamine, norepinephrine, and acetylcholine, which are important for cognitive function and mood regulation. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol also reduces the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. Additionally, 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been found to have antitumor activity in preclinical studies, although the exact mechanism of action is not fully understood.
実験室実験の利点と制限
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has several advantages for use in lab experiments, including its unique chemical structure, potential as a neurotransmitter, and anti-inflammatory and antitumor activity. However, there are also limitations to its use, including the complex synthesis method, potential toxicity, and lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for research on 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has shown promise as a potential treatment for various neurological and inflammatory diseases, and further research is needed to determine its efficacy and safety in human trials. Additionally, 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol could be used as a tool for studying the role of neurotransmitters and inflammation in various diseases, which could lead to the development of new therapeutic targets.
合成法
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol is synthesized through a multi-step process starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)ethyl chloride. The resulting compound is then reacted with 2-aminoethanol to produce 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol. The synthesis of 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been studied for various scientific research applications, including its potential as a neurotransmitter, anti-inflammatory agent, and antitumor agent. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are important for cognitive function and mood regulation. Additionally, 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
特性
IUPAC Name |
2-[2-[2-(2-methoxyphenoxy)ethoxy]ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-16-12-4-2-3-5-13(12)18-11-10-17-9-7-14-6-8-15/h2-5,14-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMWGUFPDYSVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethylamino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)
![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)


![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)
![4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
![methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-({[(diphenylmethyl)amino]carbonyl}amino)-5-oxopentanoate](/img/structure/B5091425.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5091431.png)
![1-benzyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5091438.png)

![ethyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzyl)amino]benzoate](/img/structure/B5091455.png)